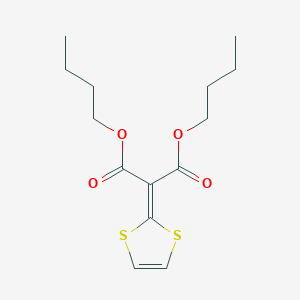
3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3-phosphonia-1,5-distannapentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3-phosphonia-1,5-distannapentane is a complex organophosphorus compound characterized by its unique structure, which includes phosphorus, tin, and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3-phosphonia-1,5-distannapentane typically involves the reaction of hexaphenylcyclotrisiloxane with phosphorus trichloride and tin tetrachloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3-phosphonia-1,5-distannapentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more of its phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents like chloroform or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced tin-phosphorus compounds .
Scientific Research Applications
3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3-phosphonia-1,5-distannapentane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3-phosphonia-1,5-distannapentane involves its interaction with molecular targets through its phosphorus and tin atoms. These interactions can lead to the formation of coordination complexes, which can influence various chemical and biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3lambda~4~-selena-1,5-distannapentane: Similar structure but contains selenium instead of phosphorus.
2-Cyclohexen-1-one, 3,5,5-trimethyl-4-(3-oxo-1-butenyl)-: Different core structure but shares some functional groups.
Uniqueness
3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3-phosphonia-1,5-distannapentane is unique due to its combination of phosphorus and tin atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
60839-23-8 |
|---|---|
Molecular Formula |
C36H30O3PSn2+ |
Molecular Weight |
779.0 g/mol |
IUPAC Name |
oxo-bis(triphenylstannyloxy)phosphanium |
InChI |
InChI=1S/6C6H5.HO3P.2Sn/c6*1-2-4-6-5-3-1;1-4(2)3;;/h6*1-5H;(H,1,2,3);;/q;;;;;;;2*+1/p-1 |
InChI Key |
QKOXHBYHXMBPFA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)O[P+](=O)O[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



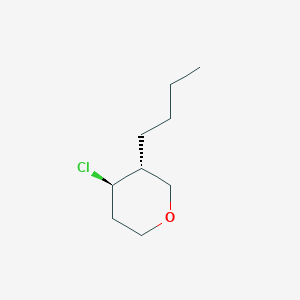
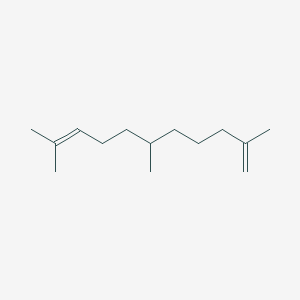
![4-[(Trimethylsilyl)methyl]hex-5-en-3-ol](/img/structure/B14595906.png)

![1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14595913.png)
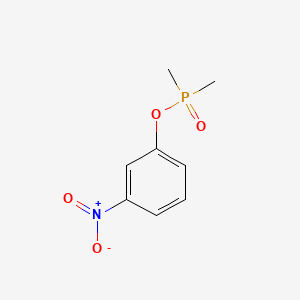
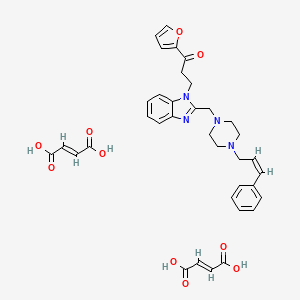
![2-Butyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14595943.png)

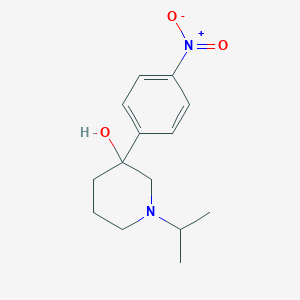
![3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595953.png)
